Momordin II

Description

This compound (protein) is also available

Properties

IUPAC Name |

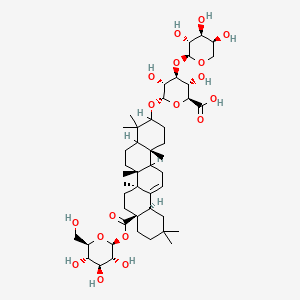

(2S,3S,4S,5R,6S)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24-,25?,26?,27?,28+,29-,30+,31-,32-,33+,34-,35+,36+,38+,39+,40+,44+,45-,46-,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJBCZHVQXVBMJ-WFASKJANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95851-41-5 | |

| Record name | Momordin II (Oleanolic Acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095851415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to Momordin II from Momordica charantia: Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Momordin II, a triterpenoid saponin found in Momordica charantia (bitter melon). This document consolidates quantitative data on its natural occurrence, details experimental protocols for its extraction and analysis, and explores its known biological activities and associated signaling pathways.

Natural Abundance of Momordin Saponins

Momordica charantia is a rich source of various saponins, including this compound. The concentration of these compounds can vary significantly depending on the cultivar, the part of the plant utilized, and the extraction solvent employed. While specific quantitative data for this compound is limited, studies on total momordin saponins provide valuable insights into their distribution.

A comparative study on two cultivars of Momordica charantia (green and white varieties) revealed that the leaves contain a significantly higher concentration of momordins compared to the fruit. Furthermore, methanolic extracts yielded higher concentrations of these saponins than water extracts, indicating their moderate polarity.

| Plant Part | Cultivar | Extraction Solvent | Momordin Concentration (µg/mL of extract) | Reference |

| Leaves | Green Variety | Methanol | 2878.57 | [1][2] |

| Fruit | Green Variety | Methanol | 72.72 | [1][2] |

| Leaves | White Variety | Methanol | Not specified, but lower than green variety | [1] |

| Fruit | White Variety | Methanol | Not specified, but lower than green variety | |

| Leaves | Not Specified | Water | Not detected | |

| Fruit | Not Specified | Water | Not detected |

Experimental Protocols

Extraction of Momordin Saponins

The following protocol describes a general method for the extraction of momordin saponins from the leaves of Momordica charantia, adapted from methodologies focused on saponin extraction.

Materials:

-

Fresh or dried leaves of Momordica charantia

-

Methanol

-

Deionized water

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Grinder or blender

Procedure:

-

Sample Preparation: Wash fresh leaves thoroughly and dry them in a shaded area or a hot air oven at a temperature not exceeding 50°C. Once completely dry, grind the leaves into a fine powder.

-

Maceration: Soak the powdered leaf material in methanol (e.g., a 1:10 solid-to-solvent ratio) in a sealed container.

-

Extraction: Keep the mixture at room temperature for 72 hours with occasional shaking to ensure thorough extraction.

-

Filtration: After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentration: Concentrate the methanolic extract using a rotary evaporator at a temperature below 50°C to obtain a crude saponin-rich extract.

-

Storage: Store the crude extract at 4°C in an airtight container for further analysis and purification.

Quantification of Momordins by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of momordins in the crude extract.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used for saponin separation. A starting condition could be a mixture of acetonitrile and water (e.g., 30:70 v/v) with a linear gradient to a higher concentration of acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 27°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of a momordin standard (if available) of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known weight of the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Run the samples and standards through the HPLC system. Identify the momordin peak based on the retention time of the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the linear regression equation from the calibration curve to determine the concentration of momordins in the sample.

Biological Activity and Signaling Pathways

While research specifically on this compound is emerging, studies on the closely related saponin, Momordin Ic, provide significant insights into the potential mechanisms of action for this class of compounds. The primary biological activities observed are related to anticancer and metabolic regulation.

Anticancer Effects of Related Momordin Saponins

Momordin Ic has been shown to induce apoptosis and autophagy in cancer cells through the modulation of several key signaling pathways. The generation of reactive oxygen species (ROS) appears to be a central mechanism.

Caption: Proposed signaling pathways for the anticancer effects of Momordin Ic.

Momordin Ic induces apoptosis by suppressing the PI3K/Akt and activating the JNK and p38 MAPK pathways in a ROS-dependent manner. It also inhibits cell invasion by regulating the expression of MMP-9 and adhesion molecules through the p38 and JNK pathways.

Insulin Secretion

Recent in vitro studies have demonstrated that a saponin identified as momordicine II, which is likely synonymous with or structurally similar to this compound, can stimulate insulin secretion from pancreatic β-cells. This suggests a potential role for this compound in the management of diabetes.

The following workflow outlines a typical experimental procedure to assess the effect of this compound on insulin secretion.

Caption: Experimental workflow for assessing insulin secretion in vitro.

Future Directions

While the current body of research provides a strong foundation, further studies are required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Development of specific and efficient protocols for the isolation and purification of this compound from Momordica charantia.

-

Comprehensive quantitative analysis of this compound content in different cultivars, plant parts, and under various growing conditions.

-

In-depth investigation into the specific signaling pathways modulated by this compound, particularly in relation to its insulin secretagogue and potential anticancer activities.

-

In vivo studies to validate the in vitro findings and to assess the safety and efficacy of this compound as a therapeutic agent.

This technical guide serves as a resource for researchers and drug development professionals interested in the natural product chemistry and pharmacology of Momordica charantia and its constituent, this compound. The information presented herein highlights the promising therapeutic potential of this saponin and underscores the need for continued research to unlock its full benefits.

References

In-Depth Technical Guide on the Biological Activity of Momordin II (Momordica Saponin II)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification of Nomenclature

The subject of this technical guide, Momordin II, is a triterpenoid glycoside isolated from the seeds of Momordica cochinchinensis. It is crucial to distinguish this molecule from a protein of the same name, "this compound," which is a ribosome-inactivating protein (RIP). This document will focus exclusively on the triterpenoid glycoside, hereafter referred to as Momordica Saponin II (MS II) , to prevent ambiguity and ensure clarity for our target audience of researchers and drug development professionals.

Executive Summary

Momordica Saponin II (MS II) is a triterpenoid glycoside that has garnered significant interest for its diverse biological activities. While extensively studied for its potent immunostimulatory properties as a vaccine adjuvant, emerging research also points towards its potential as an anti-inflammatory and cytotoxic agent. This guide provides a comprehensive overview of the current understanding of MS II's biological activities, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for scientists and researchers exploring the therapeutic potential of this natural compound.

Core Biological Activities of Momordica Saponin II

The primary biological activities of MS II can be categorized into two main areas: immunostimulation and preliminary evidence for anti-inflammatory and cytotoxic effects.

Immunostimulatory Activity

MS II is a potent immunostimulant, primarily recognized for its role as a vaccine adjuvant. Its activity in this domain is comparable to the well-established saponin adjuvant QS-21.[1] MS II enhances both humoral and cellular immune responses to co-administered antigens.

Key Immunostimulatory Effects:

-

Enhanced Antibody Production: Administration of MS II with an antigen leads to a significant increase in the production of antigen-specific antibodies, including IgG, IgG1, and IgG2a.[1] The balanced production of IgG1 and IgG2a suggests that MS II promotes a mixed Th1 and Th2 immune response.

-

T-Cell Activation: MS II potentiates the activation of both CD4+ and CD8+ T cells. This is evidenced by the increased expression of the activation marker PD-1 and the production of the cytokine interferon-gamma (IFNγ).[1]

-

Induction of Cytotoxic T-Lymphocyte (CTL) Response: The stimulation of IFNγ production in CD8+ T cells indicates the induction of a CTL response, which is crucial for clearing virally infected cells and tumor cells.[1]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of purified MS II are limited, research on saponin extracts from Momordica species provides strong indications of its potential in this area. Saponins from Momordica cymbalaria have been shown to suppress the expression of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2]

Observed Anti-inflammatory Effects of Related Saponins:

-

Inhibition of Pro-inflammatory Enzymes: Reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Reduction of Pro-inflammatory Cytokines: Decreased production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

Inhibition of Nitric Oxide (NO) Production: Significant reduction in the production of NO, a key inflammatory mediator.

Cytotoxic Activity

The cytotoxic potential of MS II against cancer cells is an emerging area of investigation. Studies on extracts from Momordica cochinchinensis seeds, the source of MS II, have demonstrated cytotoxic effects on various cancer cell lines. Aqueous extracts have been shown to induce apoptosis and necrosis in melanoma cells. While specific IC50 values for purified MS II are not yet widely available in the public domain, the activity of the extracts suggests that MS II is a contributing bioactive component.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of Momordica Saponin II and related saponin extracts.

Table 1: Immunostimulatory Activity of Momordica Saponin II Derivatives

| Derivative | Antigen | Dose (µg) | Key Finding | Reference |

| VSA-2 | Ovalbumin (OVA) | 50 | Significantly higher IgG, IgG1, and IgG2a responses compared to OVA alone. Comparable IgG2a response to QS-21. | |

| VSA-2 | Ovalbumin (OVA) | 100 | Potentiated activation of CD8+ and CD4+ T cells, with increased IFNγ production. |

Table 2: Anti-inflammatory Activity of Saponin Extract from Momordica cymbalaria

| Cell Line | Treatment | Concentration | Effect | Reference |

| RAW264.7 | Saponin Extract | 50 µg/mL | Significant reduction in LPS-induced NO production. | |

| RAW264.7 | Saponin Extract | 50 µg/mL | Reduced expression of iNOS and COX-2. | |

| RAW264.7 | Saponin Extract | 50 µg/mL | Decreased production of TNF-α, IL-1β, and IL-6. |

Table 3: Cytotoxicity of Aqueous Extract from Momordica cochinchinensis Seeds

| Cell Line | IC50 Value | Reference |

| Melanoma Cells | Similar to vemurafenib and cisplatin |

Signaling Pathways

The biological activities of Momordica Saponin II and related saponins are mediated through the modulation of several key signaling pathways.

Immunostimulatory Signaling

The adjuvant activity of MS II is thought to involve the activation of signaling pathways that lead to the production of cytokines and the maturation of antigen-presenting cells. While the precise molecular targets are still under investigation, the resulting Th1 and Th2 responses suggest a broad-spectrum activation of the immune system.

Caption: Immunostimulatory signaling cascade of Momordica Saponin II.

Anti-inflammatory Signaling (Hypothesized for MS II)

Based on studies of related saponins, MS II is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

Caption: Hypothesized anti-inflammatory signaling of Momordica Saponin II.

Apoptosis Induction Signaling (Hypothesized for MS II)

Extracts from Momordica cochinchinensis seeds induce apoptosis in cancer cells through the modulation of the MAPK and NF-κB pathways and by triggering the TNF receptor 1 (TNFR1) death receptor pathway. It is plausible that MS II contributes to this activity.

Caption: Apoptosis and necrosis induction by M. cochinchinensis seed extracts.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of Momordica Saponin II and related compounds.

Isolation and Purification of Momordica Saponin II

-

Source Material: Seeds of Momordica cochinchinensis.

-

Extraction:

-

The kernels of the seeds are powdered and extracted with 50% ethanol under reflux for 4 hours. This step is repeated twice.

-

The extract is filtered and concentrated in vacuo.

-

-

Partitioning:

-

The resulting residue is suspended in deionized water.

-

The aqueous suspension is partitioned sequentially with hexane, ethyl acetate, and n-butanol.

-

-

Purification:

-

The n-butanol soluble fraction, which is enriched with saponins, is subjected to further purification.

-

Final purification of MS II is achieved using high-performance liquid chromatography (HPLC).

-

Caption: Workflow for the isolation and purification of Momordica Saponin II.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^5 cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., MS II) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Treatment: RAW264.7 macrophages are seeded in 96-well plates and treated with LPS (1 µg/mL) in the presence or absence of various concentrations of the test compound for 24 hours.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis

-

Cell Lysis: Treated and untreated cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p-ERK, cleaved caspase-3) overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with the test compound for the desired time to induce apoptosis.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Future Directions and Conclusion

Momordica Saponin II presents a promising natural product with a multifaceted biological profile. Its well-documented immunostimulatory properties make it a strong candidate for further development as a vaccine adjuvant. Furthermore, the preliminary evidence for its anti-inflammatory and cytotoxic activities warrants more in-depth investigation.

Future research should focus on:

-

Determining the specific IC50 values of purified MS II against a panel of cancer cell lines and in various inflammatory models.

-

Elucidating the precise molecular targets and signaling pathways directly modulated by MS II in cancer and inflammatory contexts.

-

Conducting in vivo studies to validate the anti-cancer and anti-inflammatory efficacy of MS II.

-

Exploring the structure-activity relationship of MS II to design and synthesize more potent and selective derivatives.

References

The Discovery and History of Momordin II: A Ribosome-Inactivating Protein

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Momordin II is a Type 1 ribosome-inactivating protein (RIP) found in the seeds of plants belonging to the Momordica genus, notably Momordica charantia (bitter melon) and Momordica balsamina (balsam apple). Like other Type 1 RIPs, it is a single-chain protein that possesses N-glycosidase activity, which enables it to catalytically inactivate eukaryotic ribosomes, thereby inhibiting protein synthesis. This potent cytotoxic activity has garnered significant interest in its potential therapeutic applications, particularly in the fields of oncology and virology. This technical guide provides a comprehensive overview of the discovery, history, and core scientific findings related to this compound as a ribosome-inactivating protein.

A notable point of clarification is the nomenclature of "this compound." The scientific literature reveals that this name has been used to refer to both the ribosome-inactivating protein and a distinct class of oleanane-type triterpene glycosides also isolated from Momordica species. Furthermore, the designation "this compound" has been applied to RIPs isolated from both M. charantia and M. balsamina, which are homologous but distinct proteins. This guide will focus exclusively on this compound as a ribosome-inactivating protein.

Discovery and Historical Context

The journey to identifying this compound is rooted in the broader investigation of toxic proteins from Momordica charantia. One of the earliest significant reports in this area was by Barbieri et al. in 1980, who purified a potent inhibitor of protein synthesis from the seeds of Momordica charantia. While not explicitly named "this compound" at the time, this work laid the foundation for the characterization of RIPs from this plant source. The researchers isolated a protein with a molecular weight of approximately 23,000 Da that strongly inhibited protein synthesis in a rabbit reticulocyte lysate system, with a 50% inhibitory concentration (ID50) of 1.8 ng/ml[1][2]. This protein was shown to act catalytically, inactivating a molar excess of ribosomes[1][2].

The specific cloning and sequencing of a protein explicitly named "this compound" was detailed in a 1992 publication by Ortigao and Better. They constructed a cDNA library from the mRNA of Momordica balsamina seeds and identified a clone encoding a Type 1 RIP. The predicted amino acid sequence revealed a mature protein of 263 amino acids, and the N-terminal sequence of the expressed protein matched that of the purified "this compound"[3]. This study was pivotal in confirming the identity of this compound as a member of the RIP family and established its homology to other RIPs like trichosanthin and momordin I.

Subsequent research by Valbonesi et al. in 1999 provided a detailed purification protocol for a highly purified form of this compound from the seeds of Momordica charantia. This work was crucial in demonstrating that the ribosome-inactivating activity was intrinsic to the protein and not due to contamination by ribonucleases. Their purified this compound was shown to inhibit cell-free protein synthesis and, importantly, to release adenine from rat liver ribosomes, confirming its N-glycosidase activity, the hallmark of RIPs.

Biochemical and Physical Properties

This compound, as a Type 1 RIP, is a single polypeptide chain. The following table summarizes its key quantitative properties as reported in the literature.

| Property | Value | Species of Origin | Reference |

| Molecular Weight | ~23,000 Da | Momordica charantia | |

| 32,032 Da (theoretical, from sequence) | Momordica balsamina | ||

| Amino Acid Residues | 286 (including a putative 23-residue signal peptide) | Momordica balsamina | |

| Ribosome Inactivation (IC50) | 1.8 ng/mL (for a 23 kDa inhibitor) | Momordica charantia | |

| Antiviral Activity (IC50) | ~0.2 µM (against SARS-CoV-2) | Momordica charantia | |

| Cytotoxicity (CC50) | ~2 µM (in A549 cells) | Momordica charantia |

Mechanism of Action: Ribosome Inactivation

The primary mechanism of action of this compound is the enzymatic inactivation of eukaryotic ribosomes. This process is initiated by the protein's N-glycosidase activity, which specifically targets a universally conserved adenine residue within the sarcin-ricin loop (SRL) of the large ribosomal RNA (rRNA).

The following diagram illustrates the catalytic mechanism of this compound.

Caption: Mechanism of ribosome inactivation by this compound.

This enzymatic action results in the depurination of the rRNA, creating an apurinic site. This modification of the SRL prevents the binding of elongation factors to the ribosome, thereby halting the translocation step of protein synthesis and leading to cell death.

Experimental Protocols

The characterization of this compound as a ribosome-inactivating protein has relied on several key experimental methodologies. The following sections provide detailed protocols based on the foundational studies.

Purification of this compound from Momordica charantia Seeds

This protocol is adapted from Valbonesi et al. (1999).

Caption: Purification workflow for this compound.

-

Extraction: Momordica charantia seeds are ground and extracted with 50 mM sodium phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM dithiothreitol.

-

Centrifugation: The homogenate is centrifuged to remove insoluble debris.

-

S-Sepharose Chromatography: The supernatant is applied to an S-Sepharose column. The column is washed, and bound proteins are eluted with a linear gradient of NaCl.

-

Gel Filtration: The active fractions are pooled, concentrated, and applied to a Sephadex G-50 column to separate proteins based on size.

-

CM-Sepharose Chromatography: Fractions exhibiting inhibitory activity are further purified on a CM-Sepharose column.

-

Red Sepharose Chromatography: The final purification step involves chromatography on a Red Sepharose column to remove any remaining contaminants, including ribonucleases.

-

Purity Assessment: The purity of the final this compound preparation is assessed by SDS-PAGE.

In Vitro Protein Synthesis Inhibition Assay

This protocol is based on the methodology described by Barbieri et al. (1980) and is a standard method for assessing RIP activity.

-

Reaction Mixture Preparation: A standard reaction mixture contains rabbit reticulocyte lysate (nuclease-treated to remove endogenous mRNA), a mixture of amino acids (including a radiolabeled amino acid such as [3H]-leucine or [35S]-methionine), an energy-generating system (ATP and GTP), and a suitable buffer.

-

Incubation with this compound: Varying concentrations of purified this compound are added to the reaction mixtures. A control reaction without this compound is also prepared.

-

Initiation of Translation: Translation is initiated by the addition of a template mRNA (e.g., globin mRNA).

-

Incubation: The reaction mixtures are incubated at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized, radiolabeled proteins are precipitated using trichloroacetic acid (TCA).

-

Quantification: The precipitated proteins are collected on filters, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of protein synthesis is calculated for each concentration of this compound, and the IC50 value (the concentration required to inhibit protein synthesis by 50%) is determined.

N-Glycosidase (Adenine Release) Assay

This protocol is based on the activity demonstrated by Valbonesi et al. (1999) and is a direct measure of the enzymatic activity of RIPs.

-

Substrate Preparation: Purified ribosomes (e.g., from rat liver) are prepared as the substrate.

-

Reaction Mixture: The reaction mixture consists of the purified ribosomes suspended in a suitable buffer (e.g., acetate buffer, pH 4.0).

-

Incubation with this compound: Purified this compound is added to the reaction mixture. A control reaction without the RIP is run in parallel.

-

Incubation: The mixture is incubated at 37°C for a specified time to allow for the enzymatic release of adenine.

-

Separation of Released Adenine: The reaction is stopped, and the mixture is centrifuged to pellet the ribosomes.

-

Quantification of Adenine: The amount of adenine in the supernatant is quantified. This can be achieved through various methods, including high-performance liquid chromatography (HPLC) or by using a radiolabeled substrate and measuring the released radioactivity.

Conclusion

The discovery and characterization of this compound as a ribosome-inactivating protein have provided a valuable tool for cell biology research and a promising candidate for therapeutic development. From its initial identification as a potent protein synthesis inhibitor to the detailed elucidation of its N-glycosidase activity and its cloning and sequencing, the scientific journey has revealed a molecule with significant biological activity. The ambiguity in its nomenclature underscores the importance of precise protein identification in research. The detailed experimental protocols provided in this guide serve as a foundation for researchers seeking to work with this compound and other ribosome-inactivating proteins. Further research into the structure-function relationships, cellular uptake mechanisms, and in vivo efficacy of this compound will be crucial in realizing its full therapeutic potential.

References

- 1. Inhibition of protein synthesis in vitro by proteins from the seeds of Momordica charantia (bitter pear melon) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of protein synthesis in vitro by proteins from the seeds of Momordica charantia (bitter pear melon) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Momordin II: A Technical Whitepaper on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin II, a triterpenoid saponin found in several species of the Momordica genus, has been a component of traditional medicine for centuries. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its pharmacological activities, underlying mechanisms of action, and the methodologies used to investigate its therapeutic potential. While research specifically on this compound is emerging, this paper also draws on the more extensive research available for the closely related compound, Momordin Ic, to provide a broader context for its potential applications. This guide summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of key biological pathways.

Introduction

Plants of the Momordica genus, including bitter melon (Momordica charantia) and Momordica cochinchinensis, have a long history of use in traditional medicine across Asia and Africa for a variety of ailments, including infections, gastrointestinal disorders, and inflammatory conditions. One of the key classes of bioactive compounds isolated from these plants are the momordins, a group of triterpenoid saponins derived from oleanolic acid. This compound is a notable member of this class. This document aims to consolidate the existing scientific literature on this compound to support further research and drug development efforts.

Traditional Medicine Applications

Historically, extracts from Momordica species containing this compound have been used in traditional remedies for a wide range of conditions. These applications, while often lacking the rigorous scientific validation of modern medicine, provide valuable insights into the potential therapeutic effects of their constituent compounds.

Table 1: Traditional Uses of Momordica Species Containing this compound

| Traditional Use | Plant Species | Reported Effects |

| Gastrointestinal Disorders | Momordica charantia | Treatment of dysentery and colitis |

| Viral Infections | Momordica charantia | Management of viral illnesses |

| Inflammatory Conditions | Momordica charantia | Reduction of inflammation |

| Diabetes | Momordica charantia | Blood sugar regulation |

| Parasitic Infections | Momordica charantia | Anthelmintic (worm-expelling) properties[1][2][3][4] |

Pharmacological Activities and Quantitative Data

Scientific investigation into the bioactivities of this compound and related compounds has begun to validate some of their traditional uses. The following sections summarize the key pharmacological activities and available quantitative data.

Antiviral Activity

Recent studies have highlighted the potential of momordins as antiviral agents. Notably, this compound has been investigated for its activity against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | Assay | IC50 | Reference |

| SARS-CoV-2 | A549 human lung cells | Viral Replication Inhibition | ~0.2 μM | [5] |

Anthelmintic Activity

While the anthelmintic properties of Momordica extracts are recognized in traditional medicine, specific quantitative data for purified this compound is limited in the currently available literature. Research has primarily focused on crude extracts of the plant. These extracts have demonstrated efficacy against various helminths, including Pheretima posthuma and Strongyloides spp. The activity is often attributed to the presence of saponins like momordicins.

Hepatoprotective Activity

The protective effects of momordins on the liver have been investigated, primarily focusing on the related compound, Momordin Ic. These studies provide a strong rationale for investigating the hepatoprotective potential of this compound.

In a study on rats with carbon tetrachloride (CCl4)-induced liver damage, pre-treatment with Momordin Ic (30 mg/kg body weight, orally for 14 days) significantly lowered serum levels of liver damage markers such as transaminases, lactic dehydrogenase, and gamma-glutamyltransferase. Momordin Ic also helped maintain the levels of antioxidant enzymes like glutathione, superoxide dismutase, and catalase.

Anti-inflammatory Activity

Experimental Protocols

This section details the methodologies for the extraction and isolation of this compound, as well as a general protocol for assessing hepatoprotective activity, based on studies of the closely related Momordin Ic.

Extraction and Isolation of this compound

This compound can be isolated from the seeds or roots of Momordica species. The following is a general workflow based on published methods.

Detailed Steps:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as methanol.

-

Partitioning: The crude extract is then partitioned with a solvent like n-butanol to separate compounds based on their polarity.

-

Column Chromatography: The butanol-soluble fraction is subjected to a series of column chromatography steps. Initial separation may be achieved using resins like S-Sepharose and size-exclusion chromatography with Sephadex G-50.

-

Purification: Further purification is carried out using ion-exchange chromatography (e.g., CM-Sepharose) and affinity chromatography (e.g., Red Sepharose) to yield highly purified this compound.

In Vivo Hepatoprotective Activity Assay (Adapted from Momordin Ic studies)

This protocol describes a common method for evaluating the hepatoprotective effects of a compound against toxin-induced liver injury in a rodent model.

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Acclimatization and Grouping: Animals are acclimatized to laboratory conditions and then randomly divided into groups: a control group, a group receiving only the hepatotoxin (e.g., CCl4), and one or more groups receiving the test compound (this compound) at different doses prior to toxin administration.

-

Treatment: The test groups are treated with this compound, typically via oral gavage, for a specified period (e.g., 14 days).

-

Induction of Liver Injury: On the final day of treatment, liver injury is induced by administering a hepatotoxin such as carbon tetrachloride (CCl4) mixed with olive oil.

-

Sample Collection: Approximately 24 hours after toxin administration, blood and liver tissue samples are collected for analysis.

-

Analysis:

-

Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST, ALP) and other markers of liver function are measured.

-

Antioxidant Status: Levels of antioxidant enzymes (e.g., SOD, CAT, GPx) and markers of oxidative stress (e.g., MDA) in liver tissue are determined.

-

Histopathological Examination: Liver tissue sections are stained and examined microscopically for signs of damage and inflammation.

-

Mechanism of Action and Signaling Pathways

The molecular mechanisms underlying the pharmacological effects of this compound are not yet fully elucidated. However, research on the closely related Momordin Ic provides significant insights into the potential signaling pathways that may be modulated by this compound.

Apoptosis Induction in Cancer Cells (Based on Momordin Ic)

Momordin Ic has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways.

Momordin Ic appears to initiate apoptosis by increasing the production of reactive oxygen species (ROS). This leads to the inhibition of the pro-survival PI3K/Akt pathway and the activation of the pro-apoptotic MAPK pathways (p38 and JNK). These events converge on the mitochondria, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This results in mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to apoptosis.

Anti-inflammatory Signaling (Based on Related Triterpenoids)

The anti-inflammatory effects of triterpenoids from Momordica charantia are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway.

In this pathway, inflammatory stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates and promotes the degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some triterpenoids from Momordica charantia have been shown to inhibit this pathway, thereby reducing the inflammatory response.

Future Directions and Conclusion

This compound is a promising natural product with a rich history in traditional medicine and emerging scientific evidence supporting its therapeutic potential. The available data, particularly its potent antiviral activity against SARS-CoV-2, warrants further investigation. However, there is a clear need for more research focused specifically on this compound to delineate its pharmacological profile.

Future research should prioritize:

-

Quantitative analysis of the anthelmintic and hepatoprotective effects of purified this compound.

-

Detailed in vivo studies to establish the efficacy and safety of this compound for various conditions.

-

Elucidation of the specific signaling pathways modulated by this compound to understand its mechanisms of action at the molecular level.

-

Comparative studies with Momordin Ic and other related compounds to understand the structure-activity relationships within the momordin family.

References

- 1. Quantification Analysis and In Vitro Anti-Inflammatory Effects of 20-Hydroxyecdysone, Momordin Ic, and Oleanolic Acid from the Fructus of Kochia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phcogrev.com [phcogrev.com]

- 4. An Update Review on the Anthelmintic Activity of Bitter Gourd, Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Momordin II

An In-depth Technical Guide to the Physicochemical Properties of Momordin II

Introduction

This compound is a naturally occurring oleanane-type triterpenoid saponin found in plants of the Momordica genus, such as Momordica cochinchinensis and Momordica charantia.[1][2][3] As a member of the saponin family, it consists of a hydrophobic triterpenoid aglycone skeleton linked to hydrophilic sugar moieties.[4] This amphiphilic nature is crucial to its biological activities.[4] Notably, this compound has been identified as a ribosome-inactivating protein, a class of proteins that inhibit protein synthesis in cells. This guide provides a comprehensive overview of the physicochemical properties, isolation protocols, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in research settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₇H₇₄O₁₈ | |

| Molecular Weight | 927.08 g/mol | |

| Exact Mass | 926.4875 g/mol | |

| CAS Number | 95851-41-5 | |

| Appearance | Solid powder, described as colorless needles or a white to off-white powder. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, and Pyridine. Limited solubility in water. | |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | |

| Predicted LogP | 2.8 | |

| Predicted Boiling Point | 964.1±65.0 °C at 760 mmHg | |

| Predicted Density | 1.39±0.1 g/cm³ | |

| Hydrogen Bond Donors | 10 | |

| Hydrogen Bond Acceptors | 18 |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the seeds or roots of plants like Momordica charantia or Momordica cochinchinensis. A common purification strategy involves a multi-step chromatography process to separate it from other plant constituents.

Methodology: The general protocol involves the following steps:

-

Extraction: The plant material (e.g., seeds) is ground and extracted with a suitable solvent, such as methanol.

-

Chromatography Cascade: The crude extract is then subjected to a series of column chromatography steps. A published method for purifying this compound to a high degree involves sequential chromatography on:

-

S-Sepharose: A strong cation exchange resin.

-

Sephadex G-50: A size-exclusion chromatography resin for gel filtration.

-

CM-Sepharose: A weak cation exchange resin.

-

Red Sepharose: An affinity chromatography resin.

-

This multi-step process is designed to effectively remove contaminants, including ribonucleases, ensuring the high purity of the final this compound sample.

Caption: A general workflow for the isolation and purification of this compound.

Structural Elucidation

The chemical structure of this compound and related saponins is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESIMS) is used to determine the exact molecular weight and deduce the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as HSQC and HMBC) NMR experiments are critical for elucidating the complex structure. ¹H NMR helps identify the types and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments establish the correlations between protons and carbons, allowing for the complete assignment of the aglycone and the sugar moieties, including their linkage points.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic features of saponins.

Biological Activity and Signaling Pathways

Ribosome-Inactivating Protein Activity

This compound is classified as a ribosome-inactivating protein (RIP). RIPs function by catalytically damaging ribosomes, the cell's machinery for protein synthesis. This leads to an irreversible inhibition of protein production, ultimately causing cell death.

Mechanism of Action: The primary mechanism involves the release of adenine from ribosomal RNA (rRNA), which is a critical component of the ribosome structure. This enzymatic activity disrupts the ribosome's function without the protein having any inherent ribonuclease (RNase) activity.

Caption: The ribosome-inactivating mechanism of this compound.

Anti-Cancer and Anti-Inflammatory Signaling

While specific signaling pathways for this compound are not extensively detailed in the available literature, studies on the closely related saponin, Momordin Ic , provide significant insights into the potential mechanisms for this class of compounds. Momordin Ic has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells, as well as exhibit anti-inflammatory and anti-invasive properties through the modulation of several key signaling pathways.

Key Pathways Modulated by Momordin Ic (as a representative model):

-

PI3K/Akt Pathway: Momordin Ic suppresses the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition is a common strategy in cancer therapy to promote apoptosis.

-

MAPK Pathways (JNK, p38, Erk): This compound activates the pro-apoptotic JNK and p38 MAPK pathways while inactivating the pro-survival Erk pathway. This differential regulation shifts the cellular balance towards apoptosis.

-

ROS-Mediated Effects: The effects on the PI3K/Akt and MAPK pathways are often mediated by an increase in reactive oxygen species (ROS), which act as upstream signaling molecules to trigger cell death mechanisms.

-

Anti-Invasive Effects: Momordin Ic can prevent cancer cell invasion by inhibiting matrix metalloproteinase-9 (MMP-9) and modulating cell adhesion molecules through the p38 and JNK pathways.

Caption: Signaling pathways modulated by the related saponin Momordin Ic.

References

- 1. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Momordin (saponin) - Wikipedia [en.wikipedia.org]

- 3. Studies on the Constituents of Momordica cochinchinensis SPRENG. II. Isolation and Characterization of the Root Saponins, Momordins I, II and III [jstage.jst.go.jp]

- 4. Buy this compound (oleanolic Acid) | 95851-41-5 [smolecule.com]

The Biosynthesis of Momordin II: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Momordin II, an oleanane-type triterpenoid saponin found in plants of the Momordica genus. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of bioactive plant-derived compounds.

Introduction to this compound

This compound is a complex triterpenoid glycoside with a range of reported biological activities. As an oleanane-type saponin, its core structure is derived from the pentacyclic triterpene, β-amyrin. The intricate biosynthetic pathway leading to this compound involves a series of enzymatic reactions, starting from basic carbon precursors and culminating in a highly modified and glycosylated final product. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this valuable compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated through the well-established mevalonate (MVA) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are sequentially condensed to form the 30-carbon molecule, squalene.

The subsequent key steps in the formation of the this compound aglycone and its final glycosylated form are catalyzed by three main classes of enzymes: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs).

Formation of the β-Amyrin Skeleton

The linear squalene molecule undergoes epoxidation to form 2,3-oxidosqualene. This crucial intermediate is then cyclized by a specific OSC, β-amyrin synthase (BAS), to produce the pentacyclic oleanane scaffold, β-amyrin. Transcriptome analysis of Momordica charantia has led to the identification and functional characterization of a β-amyrin synthase (McBAS), which is responsible for producing the foundational skeleton of oleanane-type saponins like this compound[1][2].

Oxidative Modifications by Cytochrome P450s

Following the formation of β-amyrin, the triterpenoid core undergoes a series of oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups and other functionalities at specific positions on the β-amyrin backbone. While the exact P450s involved in the biosynthesis of this compound have not been fully elucidated, studies on related triterpenoids in Momordica and other plants suggest that members of the CYP716 and CYP72A families are likely candidates for these modifications[3][4][5]. These oxidative steps are critical for creating the specific aglycone precursor of this compound.

Glycosylation by UDP-Glycosyltransferases

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the oxidized oleanane scaffold. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar molecules, such as glucose or rhamnose, from an activated sugar donor (UDP-sugar) to the triterpenoid aglycone. The specific UGTs responsible for the precise glycosylation pattern of this compound are yet to be definitively identified, but transcriptome analyses of Momordica charantia have revealed numerous candidate UGT genes that may be involved in saponin biosynthesis.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, from the central isoprenoid pathway to the final glycosylated product.

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative data regarding the biosynthesis of this compound, such as enzyme kinetics and metabolite concentrations, are currently limited in the scientific literature. However, methods for the quantification of related triterpenoids in Momordica charantia have been established, providing a framework for future quantitative studies.

Table 1: Quantitative Analysis of Triterpenoids in Momordica charantia

| Compound | Plant Part | Concentration Range | Analytical Method | Reference |

| Momordicoside A | Fruit | 10 µg/mL (detection limit) | HPLC-ELSD | |

| Momordicoside L | Fruit | 10 µg/mL (detection limit) | HPLC-ELSD | |

| Momordicoside F2 | Fruit | 10 µg/mL (detection limit) | HPLC-ELSD | |

| Momordicoside K | Fruit | 10 µg/mL (detection limit) | HPLC-ELSD | |

| Charantin | Fruit | Varies with ripening stage | HPLC | |

| Total Cucurbitane-type Triterpenoids | Dietary Supplements | 17 to 3464 µ g/serving | HPLC-ESI-MS/MS |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of transcriptomics, heterologous expression, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Transcriptome Analysis for Gene Discovery

Objective: To identify candidate genes encoding the enzymes (OSCs, P450s, UGTs) of the this compound biosynthetic pathway.

Methodology:

-

RNA Extraction: Total RNA is extracted from various tissues of Momordica charantia (e.g., leaves, roots, fruits at different developmental stages).

-

cDNA Library Construction: The extracted RNA is used for the construction of a cDNA library.

-

High-Throughput Sequencing: The cDNA library is sequenced using a platform such as Illumina HiSeq.

-

De Novo Assembly and Annotation: The resulting sequences are assembled to generate a transcriptome. The assembled transcripts are then annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG) to identify putative OSC, P450, and UGT genes.

Caption: Workflow for transcriptome analysis.

Heterologous Expression and Functional Characterization of Enzymes

Objective: To determine the enzymatic function of candidate biosynthetic genes.

Methodology:

-

Gene Cloning: The full-length coding sequences of candidate genes are amplified by PCR from M. charantia cDNA and cloned into a suitable expression vector (e.g., pYES2 for yeast).

-

Heterologous Expression: The expression constructs are transformed into a host organism, typically Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.

-

In Vivo or In Vitro Assays:

-

For OSCs: The engineered yeast strain is cultured, and the expression of the OSC is induced. The yeast cells are then harvested, and the microsomal fraction containing the enzyme is isolated. In vitro assays are performed by incubating the microsomal fraction with the substrate 2,3-oxidosqualene.

-

For P450s and UGTs: Co-expression of the candidate P450 or UGT with the upstream pathway enzymes (e.g., β-amyrin synthase) in yeast or N. benthamiana is performed. The metabolites produced by the engineered host are then extracted.

-

-

Product Identification: The reaction products are extracted, separated (e.g., by gas chromatography or high-performance liquid chromatography), and identified using mass spectrometry (GC-MS or LC-MS) by comparison with authentic standards or through structural elucidation.

Caption: Workflow for heterologous expression.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for understanding the molecular machinery responsible for the production of this complex natural product. While key enzymes such as β-amyrin synthase have been identified, further research is needed to fully characterize the specific P450s and UGTs involved in the later steps of the pathway. The application of the experimental protocols outlined in this guide will be instrumental in identifying these missing enzymatic links. A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable triterpenoid saponins.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification of triterpene biosynthetic genes from Momordica charantia using RNA-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

Homology of Momordin II with Other Plant Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin II, a type 1 ribosome-inactivating protein (RIP) isolated from the seeds of Momordica balsamina, plays a significant role in plant defense mechanisms. Its ability to inhibit protein synthesis through the specific depurination of ribosomal RNA has made it a subject of interest for its potential therapeutic applications. Understanding the homology of this compound with other plant proteins is crucial for elucidating its structure-function relationships, evolutionary origins, and for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the homology of this compound, presenting quantitative data, detailed experimental protocols for homology assessment, and visualizations of relevant biological pathways.

Introduction to this compound and Ribosome-Inactivating Proteins

This compound is a single-chain polypeptide that belongs to the family of ribosome-inactivating proteins (RIPs). These proteins are widely distributed in the plant kingdom and are characterized by their N-glycosidase activity, which cleaves an adenine residue from the sarcin-ricin loop of the large ribosomal RNA, thereby irreversibly inhibiting protein synthesis.[1][2] This cytotoxic activity is a key component of the plant's defense against pathogens and herbivores.

There are two main types of RIPs: Type 1 RIPs, like this compound, consist of a single enzymatic polypeptide chain. Type 2 RIPs, such as ricin, are composed of an active A-chain linked by a disulfide bond to a B-chain with lectin properties that facilitates its entry into cells.

Homology of this compound with Other Plant Proteins

Homology analysis reveals that this compound shares significant sequence and structural similarities with other plant RIPs, particularly those from the Cucurbitaceae family. This homology suggests a common evolutionary ancestor and conserved functional domains.

Data Presentation: Homology of this compound with Selected Plant RIPs

The following table summarizes the quantitative data on the homology between this compound and other well-characterized plant RIPs. The data was obtained through a BLASTp (Protein-Protein Basic Local Alignment Search Tool) analysis against the NCBI non-redundant protein sequences database, using the this compound sequence from Momordica balsamina (UniProt Accession: P29339) as the query.

| Query Protein | Subject Protein | Organism | UniProt Accession | Query Cover | E-value | Percent Identity |

| This compound | Momordin-a | Momordica charantia | P16962 | 100% | 2e-153 | 85.58% |

| This compound | Trichosanthin | Trichosanthes kirilowii | P09919 | 99% | 2e-108 | 65.45% |

| This compound | Karasurin-A | Trichosanthes kirilowii | P24477 | 99% | 1e-103 | 63.50% |

| This compound | Luffin-a | Luffa cylindrica | P16035 | 99% | 2e-75 | 51.39% |

| This compound | Saporin-6 | Saponaria officinalis | P11128 | 98% | 2e-56 | 45.42% |

| This compound | Gelonin | Gelonium multiflorum | P33186 | 98% | 1e-55 | 45.02% |

| This compound | Ricin A chain | Ricinus communis | P02879 | 97% | 2e-50 | 41.83% |

-

Query Cover: The percentage of the query sequence that is aligned with the subject sequence.

-

E-value (Expect value): The number of hits one can "expect" to see by chance when searching a database of a particular size. A lower E-value indicates a more significant match.

-

Percent Identity: The percentage of identical amino acid residues between the query and subject sequences in the aligned region.

Experimental Protocols for Homology Assessment

This section provides detailed methodologies for key experiments used to determine and analyze protein homology.

Protein Sequence Retrieval

Objective: To obtain the amino acid sequences of this compound and other plant RIPs for comparative analysis.

Procedure:

-

Navigate to a public protein sequence database such as UniProt (Universal Protein Resource) or NCBI's GenPept.

-

Use the search bar to find the protein of interest by name (e.g., "this compound") or by its accession number if known.

-

From the protein's entry page, locate the amino acid sequence, typically presented in FASTA format.

-

Copy the FASTA sequence, which includes a header line starting with ">" followed by the protein identifier and description, and the subsequent lines containing the single-letter amino acid code.

-

Save the sequences in a plain text file for further analysis.

Homology Search using BLASTp

Objective: To identify proteins with significant sequence similarity to this compound from a large protein database.

Procedure:

-

Access the NCBI BLASTp suite.

-

In the "Enter Query Sequence" box, paste the FASTA sequence of this compound.

-

Under "Choose Search Set," select the "Non-redundant protein sequences (nr)" database for a comprehensive search. To narrow the search to plant proteins, select the "Reference proteins (refseq_protein)" database and use the "Organism" field to specify "Viridiplantae (green plants)".

-

Under "Program Selection," choose "blastp (protein-protein BLAST)".

-

Initiate the search by clicking the "BLAST" button.

-

Analyze the results, paying close attention to the E-value, percent identity, query cover, and similarity scores to identify homologous proteins.

Multiple Sequence Alignment using Clustal Omega

Objective: To align the sequences of this compound and its homologs to identify conserved regions and sequence variations.

Procedure:

-

Access the Clustal Omega web server.

-

In the "Enter or Paste a set of PROTEIN sequences in any supported format" box, paste the FASTA-formatted sequences of this compound and its identified homologs.

-

The output format can be selected from the dropdown menu; "Clustal w/ numbers" is a common choice for visual analysis.

-

Click the "Submit" button to perform the alignment.

-

The resulting alignment will display the sequences stacked vertically, with conserved residues highlighted. Gaps ("-") are introduced to optimize the alignment.

Phylogenetic Tree Construction using MEGA (Molecular Evolutionary Genetics Analysis)

Objective: To infer the evolutionary relationships between this compound and its homologs.

Procedure:

-

Open the MEGA software.

-

Load the multiple sequence alignment file (e.g., in FASTA or MEGA format).

-

From the "Phylogeny" menu, select a method for tree construction, such as "Construct/Test Neighbor-Joining Tree" or "Construct/Test Maximum Likelihood Tree".

-

In the analysis options dialog, set the appropriate parameters. For a Neighbor-Joining tree, the p-distance model is a common choice. For Maximum Likelihood, a model test can be run to determine the best-fit substitution model.

-

Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

-

Run the analysis. The resulting phylogenetic tree will visually represent the inferred evolutionary relationships, with branch lengths indicating the degree of divergence.

Visualization of Pathways and Workflows

Experimental Workflow for Homology Analysis

The following diagram illustrates the logical workflow for conducting a comprehensive homology analysis of a protein of interest.

Caption: Workflow for protein homology analysis.

Plant Defense Signaling Pathway Involving RIPs

While a specific signaling pathway directly initiated by this compound in plants is not yet fully elucidated, it is understood that the cellular damage caused by RIPs during a pathogen attack can trigger general plant defense signaling cascades, primarily involving jasmonic acid (JA) and salicylic acid (SA). The following diagram illustrates a plausible model of this response.

Caption: Plant defense signaling activated by RIPs.

Conclusion

This compound exhibits significant homology with a range of plant ribosome-inactivating proteins, underscoring a conserved mechanism of action and a shared evolutionary history. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers to further investigate the structure-function relationships of this compound and its homologs. The visualization of the experimental workflow and the proposed plant defense signaling pathway provides a logical and conceptual foundation for future research in this area. A deeper understanding of the homology and biological role of this compound will be instrumental in harnessing its potential for the development of novel therapeutic agents and for enhancing crop protection strategies.

References

Anti-inflammatory and anti-proliferative effects of oleanane-type triterpene glycosides

An In-depth Technical Guide on the Anti-inflammatory and Anti-proliferative Effects of Oleanane-Type Triterpene Glycosides

For Researchers, Scientists, and Drug Development Professionals

Oleanane-type triterpene glycosides, a class of saponins built upon a pentacyclic oleanane scaffold, are widely distributed in the plant kingdom and are recognized for their diverse pharmacological activities.[1][2] These natural compounds and their synthetic derivatives have garnered significant attention for their potent anti-inflammatory and anti-proliferative properties, making them promising candidates for the development of novel therapeutics.[2][3] This guide provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-inflammatory Effects

Oleanane triterpenoids exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[4] Synthetic oleanane triterpenoids (SOs) are particularly potent in controlling inflammation and oxidative stress.

Mechanism of Action

The anti-inflammatory activity of these compounds is primarily mediated through the inhibition of inflammatory enzymes and cytokines by interfering with critical signaling cascades.

-

Inhibition of Pro-inflammatory Mediators: Oleanane glycosides effectively reduce the production of nitric oxide (NO), a key inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS). They also inhibit the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6).

-

Modulation of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Oleanane triterpenes have been shown to inhibit this nuclear translocation, thereby downregulating the inflammatory response.

-

Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, JNK1/2, and ERK1/2, is also crucial in regulating inflammation. Oleanolic acid (OA) has been found to significantly inhibit the LPS-induced phosphorylation of p38, JNK1/2, and ERK1/2 in RAW264.7 macrophages.

-

Activation of Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key cellular defense mechanism against oxidative stress. Synthetic oleanane triterpenoids are potent activators of the Nrf2 pathway. They react with cysteine residues on Keap1, the primary sensor that targets Nrf2 for degradation, leading to Nrf2 stabilization and translocation to the nucleus. This, in turn, up-regulates a host of cytoprotective genes. The anti-inflammatory effects of the Nrf2 pathway are mechanistically linked to its antioxidant functions.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the inhibitory effects of various oleanane-type triterpene glycosides on NO production in LPS-stimulated murine microglia or macrophage cell lines.

| Compound | Source / Type | Cell Line | IC50 (μM) for NO Inhibition | Reference |

| Mocochinoside A (1) | Momordica cochinchinensis | RAW264.7 | 5.41 - 11.28 | |

| Momordin Ib (4) | Momordica cochinchinensis | RAW264.7 | 5.41 - 11.28 | |

| Calendulaglycoside C 6'-O-7-butyl ester (11) | Momordica cochinchinensis | RAW264.7 | 5.41 - 11.28 | |

| Imbaloside A (1) | Impatiens balsamina | BV-2 | 41.0 | |

| Imbaloside B (2) | Impatiens balsamina | BV-2 | 33.8 | |

| Imbaloside C (3) | Impatiens balsamina | BV-2 | 34.8 | |

| L-NMMA (Positive Control) | BV-2 | 21.3 | ||

| Mussaendoside O (2) | Mussaenda recurvata | RAW264.7 | 55.63 | |

| Mussaendoside P (3) | Mussaenda recurvata | RAW264.7 | 60.08 |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol describes a common method for evaluating the anti-inflammatory activity of oleanane glycosides by measuring NO production in LPS-stimulated RAW264.7 macrophages.

-

Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 1.5 x 10⁵ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no compound, no LPS) and a positive control group (LPS only).

-

NO Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable metabolite of NO) using the Griess reagent system. Mix an equal volume of supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NO production.

-

Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Signaling Pathway Visualizations

Caption: NF-κB signaling pathway and points of inhibition by oleanane glycosides.

Caption: MAPK signaling pathway and points of inhibition by oleanane glycosides.

Anti-proliferative Effects

Oleanane-type triterpene glycosides demonstrate significant cytotoxic activities against a wide range of human tumor cell lines. Their anti-proliferative action is executed through multiple mechanisms, including the induction of programmed cell death (apoptosis) and cell cycle arrest.

Mechanism of Action

-

Induction of Apoptosis: Apoptosis is a key mechanism for the anti-cancer activity of these compounds. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Studies have shown that treatment with these glycosides leads to the activation of key executioner caspases, such as caspase-3, -8, and -9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP). This process is often accompanied by the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

-

Cell Cycle Arrest: Certain oleanane glycosides can halt the progression of the cell cycle in cancer cells. For instance, Compound 1 from Saponaria officinalis was found to arrest the cell cycle of SBC-3 human small-cell lung cancer cells at the G2/M phase, preventing them from dividing.

-

Modulation of Oncogenic Signaling Pathways: Oleanolic acid and its derivatives have been shown to inhibit critical cancer-promoting signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a central role in cell survival, proliferation, and growth.

Quantitative Data: Anti-proliferative Activity

The following table presents a summary of the cytotoxic activities (IC50 values) of various oleanane-type triterpene glycosides against several human cancer cell lines.

| Compound | Source / Type | Cancer Cell Line | IC50 (μM) | Reference |

| Compound 1 | Saponaria officinalis | HL-60 (Leukemia) | 1.8 | |

| A549 (Lung) | 2.9 | |||

| SBC-3 (Lung) | 1.9 | |||

| Compound 4 | Saponaria officinalis | HL-60 (Leukemia) | 0.57 | |

| SBC-3 (Lung) | 0.81 | |||

| Compound 10 | Saponaria officinalis | HL-60 (Leukemia) | 1.3 | |

| SBC-3 (Lung) | 1.1 | |||

| Chikusetsusaponin IVa ethyl ester (3) | Momordica cochinchinensis | WiDr (Colon) | 8.42 - 19.74 | |

| MCF-7 (Breast) | 8.42 - 19.74 | |||

| Momordin Ib (4) | Momordica cochinchinensis | WiDr (Colon) | 8.42 - 19.74 | |

| MCF-7 (Breast) | 8.42 - 19.74 | |||

| Calenduloside G (7) | Momordica cochinchinensis | WiDr (Colon) | 8.42 - 19.74 | |

| MCF-7 (Breast) | 8.42 - 19.74 | |||

| Imbaloside B (2) | Impatiens balsamina | BT549 (Breast) | 26.4 | |

| Imbaloside C (3) | Impatiens balsamina | A549 (Lung) | 29.8 | |

| BT549 (Breast) | 29.2 | |||

| Cisplatin (Positive Control) | Various | 0.9 - 2.0 |

Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 3 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the oleanane glycoside for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 2 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This protocol is used to detect the expression of key proteins involved in the apoptotic cascade.

-

Cell Treatment: Culture cancer cells (e.g., SBC-3) and treat them with the test compound at a specific concentration (e.g., 10 µM) for 24 hours.

-

Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

-